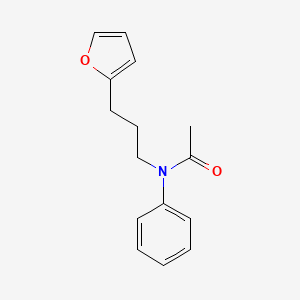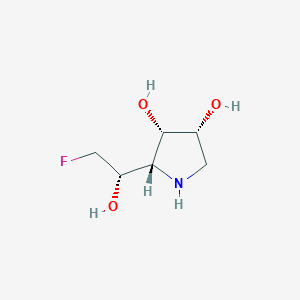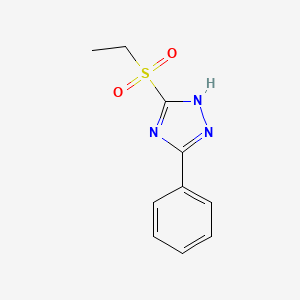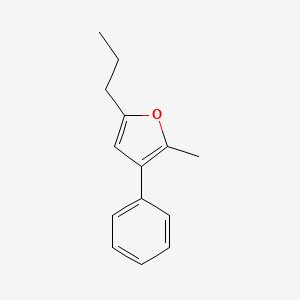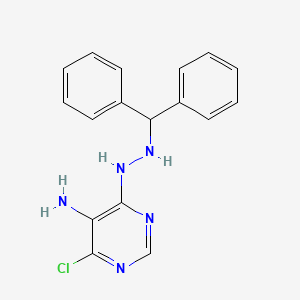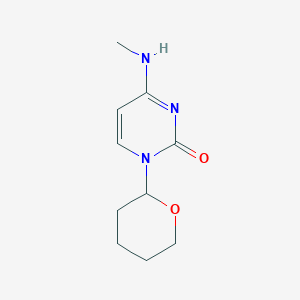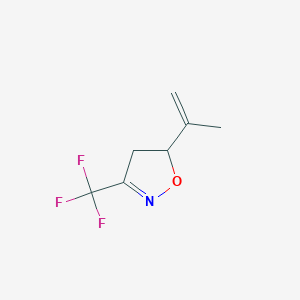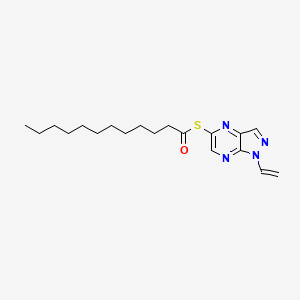![molecular formula C27H34N6O2S2 B12906852 3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] CAS No. 62575-63-7](/img/structure/B12906852.png)
3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is a complex organic compound characterized by its unique triazole ring structure and ethoxyphenyl and propylthio substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethoxyphenyl group. The propylthio group is then introduced via a nucleophilic substitution reaction using propylthiol. The final step involves the formation of the methane bridge, typically through a condensation reaction with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives of the ethoxyphenyl group.
Aplicaciones Científicas De Investigación
Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its triazole ring structure.
Medicine: Explored for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, potentially inhibiting their activity. The ethoxyphenyl and propylthio groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-ethoxyphenyl)methane
- Bis(4-hydroxyphenyl)methane
- Bis(4-methoxyphenyl)methane
Uniqueness
Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is unique due to its combination of the triazole ring with ethoxyphenyl and propylthio substituents. This combination imparts specific chemical properties and potential biological activities that are not observed in similar compounds. The presence of the triazole ring, in particular, distinguishes it from other bis(phenyl)methane derivatives, providing unique opportunities for research and application.
Propiedades
Número CAS |
62575-63-7 |
|---|---|
Fórmula molecular |
C27H34N6O2S2 |
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
4-(4-ethoxyphenyl)-3-[[4-(4-ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C27H34N6O2S2/c1-5-17-36-26-30-28-24(32(26)20-9-13-22(14-10-20)34-7-3)19-25-29-31-27(37-18-6-2)33(25)21-11-15-23(16-12-21)35-8-4/h9-16H,5-8,17-19H2,1-4H3 |
Clave InChI |
GGSOAIUHAYJKAM-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NN=C(N1C2=CC=C(C=C2)OCC)CC3=NN=C(N3C4=CC=C(C=C4)OCC)SCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


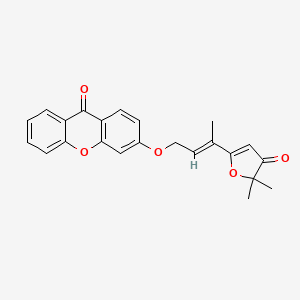
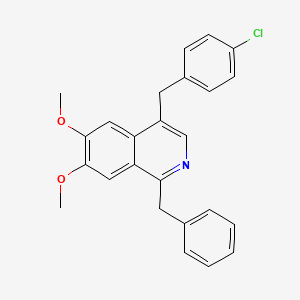
![2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one](/img/structure/B12906780.png)
